2,4-Dithiabicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65122-80-7 |
|---|---|
Molecular Formula |
C4H6S2 |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
2,4-dithiabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H6S2/c1-3-4(1)6-2-5-3/h3-4H,1-2H2 |
InChI Key |
DTVYNDAUEKBQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1SCS2 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2,4 Dithiabicyclo 3.1.0 Hexane
Ab Initio Molecular Orbital Studies on Conformations
Early computational work on 2,4-dithiabicyclo[3.1.0]hexane focused on elucidating its conformational landscape using ab initio methods. These studies were crucial in determining the relative stabilities of its principal conformers and the energy barriers to interconversion between them.
Analysis of Boat and Chair Conformers and Their Relative Stabilities
Ab initio molecular orbital calculations have been performed to determine the geometries and relative energies of the possible conformations of this compound. oup.com The primary conformers considered are the boat and chair forms of the six-membered dithiane ring.
Computational analysis indicates that the boat conformation is significantly more stable than the chair conformation. oup.com This preference is contrary to the conformational behavior of cyclohexane (B81311), where the chair form is overwhelmingly favored. The calculated energy difference reveals the boat conformer to be more stable by 2.5 kcal/mol. oup.com This stability is attributed to the specific geometric constraints imposed by the fused cyclopropane (B1198618) ring and the stereoelectronic interactions involving the sulfur atoms.
Estimation of Inversion Barriers between Conformational States
The energy barrier for the inversion between the more stable boat conformer and the less stable chair conformer has also been estimated through ab initio calculations. oup.com The transition state for this conformational change was identified, and its energy was calculated to be 3.1 kcal/mol higher than the boat conformer. oup.com This relatively low inversion barrier suggests that this compound is conformationally mobile at ambient temperatures, though it predominantly exists in the boat form.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
While early work utilized ab initio methods, the principles derived from these studies lay the groundwork for understanding the electronic structure and reactivity, which can be further explored with Density Functional Theory (DFT).
Stereoelectronic Effects Governing Carbanion Stability and Reactivity
A key aspect of the reactivity of this compound is the behavior of its corresponding carbanion. Ab initio molecular orbital studies have been conducted on the carbanion of the parent this compound to explain the high stereoselectivity observed in its reactions with electrophiles. researchgate.net
These studies revealed that the stability of the carbanion is governed by significant stereoelectronic effects. The orientation of the lone pair on the carbanionic carbon relative to the adjacent sulfur atoms and the cyclopropane ring is crucial. The calculations showed that the conformation where the carbanionic lone pair is anti-periplanar to a C-S bond is energetically favored. This alignment allows for effective negative hyperconjugation, where the electron density from the lone pair is delocalized into the antibonding orbital (σ*) of the C-S bond, thus stabilizing the carbanion. This stereoelectronic control dictates that electrophilic attack occurs preferentially from the face opposite to the cyclopropane ring, leading to the observed high stereoselectivity in reactions. researchgate.net
Computational Elucidation of Mechanistic Pathways and Transition States
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dithiabicyclo 3.1.0 Hexane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 2,4-dithiabicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms, while more advanced techniques and analysis of coupling constants allow for precise stereochemical assignments and conformational analysis.
The rigid bicyclo[3.1.0]hexane framework significantly influences the chemical shifts and coupling constants of the protons. The presence of the fused thiirane (B1199164) ring locks the five-membered thiolane ring into a specific conformation, which can be deduced from the analysis of vicinal proton-proton coupling constants (³JHH). For instance, in derivatives of the related 6-thiabicyclo[3.1.0]hexane system, the thiirane ring fusion fixes the pseudosugar conformation, and the analysis of the coupling constants of the pseudoanomeric proton can reveal the torsional angles between adjacent hydrogen atoms . This principle is directly applicable to the this compound core.
The stereochemistry at the bridgehead carbons and any substituted positions can be determined by analyzing the through-space correlations in Nuclear Overhauser Effect (NOE) spectroscopy. The spatial proximity of protons will result in NOE cross-peaks, allowing for the assignment of relative stereochemistry (e.g., cis or trans relationships between substituents).
The conformation of the five-membered ring in bicyclo[3.1.0]hexane systems has been a subject of both experimental and theoretical studies. While the parent bicyclo[3.1.0]hexane can exist in boat and chair-like conformations, the introduction of heteroatoms and substituents can favor one conformation over the other acs.org. In the case of this compound, the boat-like conformation is generally expected to be more stable. NMR studies on analogous diazabicyclo[3.1.0]hexane systems have confirmed the predominance of a boat conformation acs.org. The analysis of coupling constants in this compound derivatives can provide empirical evidence for the predominant conformation in solution.
| Proton | Typical Chemical Shift Range (ppm) | Key Coupling Constants (Hz) | Information Derived |
| Bridgehead H | 2.5 - 3.5 | ³J with cyclopropyl (B3062369) H: ~2-4 Hz (cis), ~5-8 Hz (trans) | Stereochemistry at the ring junction |
| Cyclopropyl H | 0.5 - 2.0 | ²J (geminal): ~4-9 Hz | Confirmation of the three-membered ring |
| Thiolane CH₂ | 2.0 - 3.5 | ²J (geminal): ~12-15 Hz; ³J (vicinal) | Ring conformation and substituent orientation |
Note: The chemical shift and coupling constant values are approximate and can vary significantly based on substitution and solvent.
Gas-Phase Photoelectron Spectroscopy for Ionization Energies and Orbital Assignments
The highest occupied molecular orbitals (HOMOs) in this compound are expected to be associated with the lone pairs of the sulfur atoms. The interaction between the two sulfur atoms and the strained bicyclic framework will influence the energies of these orbitals. The first ionization energy will correspond to the removal of an electron from the HOMO. The photoelectron spectrum would likely show two distinct bands at lower ionization energies, corresponding to the symmetric and antisymmetric combinations of the sulfur lone-pair orbitals.
Studies on other sulfur heterocycles, such as 2-thiouracil, have identified the sulfur 2p ionization potentials to be in the range of 168-169 eV nih.gov. While these are core-level ionizations, they provide a reference for the behavior of sulfur atoms in a heterocyclic environment. The valence photoelectron spectrum, which is relevant for orbital assignments, would show features at much lower energies. The first ionization energy of elemental sulfur is approximately 999.6 kJ/mol (or 10.36 eV) wikipedia.orgalfa-chemistry.com. In a molecule like this compound, this value would be modified by the molecular environment.
The interpretation of the photoelectron spectrum would be greatly aided by theoretical calculations, such as ab initio molecular orbital theory. These calculations can predict the ionization energies and the character of the molecular orbitals, allowing for a detailed assignment of the spectral features.
| Orbital Type | Expected Ionization Energy Range (eV) | Corresponding Spectral Feature |
| Sulfur Lone Pair (nS) | 8 - 11 | Low-energy, sharp bands |
| C-S Bonding (σCS) | 10 - 13 | Broader bands at higher energy |
| C-C/C-H Bonding (σCC/σCH) | > 12 | Broad, overlapping bands at higher energy |
Note: The ionization energy ranges are estimates based on related compounds and are subject to the specific electronic effects within the this compound molecule.
Chiroptical Spectroscopy (Electronic Circular Dichroism (ECD), Optical Rotation Dispersion (ORD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination
Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral derivatives of this compound. These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) spectroscopy measure the differential absorption and rotation of circularly polarized light in the UV-Vis region, respectively. The resulting spectra, often referred to as Cotton effects, are highly sensitive to the stereochemical arrangement of the chromophores within the molecule. For derivatives of this compound, the sulfur atoms themselves can act as chromophores, and their spatial relationship will give rise to characteristic ECD and ORD curves. The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the molecule, often through the application of empirical rules or, more reliably, by comparison with quantum chemical calculations.
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light. VCD provides stereochemical information from the vibrational transitions of the molecule. An advantage of VCD is that every vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information. The experimental VCD spectrum can be compared with the theoretically predicted spectrum for a given enantiomer, allowing for an unambiguous assignment of the absolute configuration.
The combination of these chiroptical techniques with density functional theory (DFT) calculations has been shown to be a powerful approach for determining the absolute configuration of bicyclo[3.1.0]hexane derivatives. By computationally generating the expected ECD, ORD, and VCD spectra for a specific enantiomer and comparing them to the experimental spectra, the absolute configuration can be determined with a high degree of confidence.
| Technique | Measurement Principle | Information Obtained | Application to this compound |
| ECD | Differential absorption of L- and R-circularly polarized UV-Vis light | Absolute configuration, conformational analysis | Determination of the absolute stereochemistry of chiral derivatives |
| ORD | Wavelength-dependent rotation of plane-polarized light | Absolute configuration, location of absorption maxima | Complementary to ECD for stereochemical assignment |
| VCD | Differential absorption of L- and R-circularly polarized IR light | Absolute configuration, solution-state conformation | Detailed stereochemical analysis of complex derivatives |
High-Resolution Mass Spectrometry for Elucidating Reaction Product Structures
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound derivatives, providing precise mass measurements that allow for the determination of elemental compositions. This is particularly important in elucidating the structures of unknown reaction products.
Electron ionization (EI) mass spectrometry of bicyclic and heterocyclic compounds often leads to characteristic fragmentation patterns that can provide structural information. For this compound, fragmentation is likely to be initiated by the ionization of one of the sulfur atoms, followed by ring-opening and subsequent cleavage reactions.
Potential fragmentation pathways for the molecular ion (M⁺•) of this compound could include:
Loss of a sulfur atom or SH radical: This would lead to ions corresponding to [M - S]⁺• or [M - SH]⁺.
Cleavage of the C-S bonds: Ring-opening of the thiolane or thiirane ring can lead to a variety of fragment ions.
Retro-Diels-Alder (RDA) type reactions: While not a classic RDA, fragmentation of the bicyclic system could lead to the loss of small, stable neutral molecules.
Scission of two C-S bonds with a hydrogen shift: In analogous spirocyclic dithianes, this is a major fragmentation pathway aip.org.
The study of the mass spectral fragmentation of related 6-thiabicyclo[3.1.0]hexane derivatives shows complex patterns that can be used to identify the core structure . HRMS allows for the differentiation of fragment ions with the same nominal mass but different elemental compositions, which is invaluable in piecing together the fragmentation puzzle and confirming the structure of a product.
Synthetic Methodologies for 2,4 Dithiabicyclo 3.1.0 Hexane and Analogous Systems
Strategies for the Formation of Bicyclo[3.1.0]hexane Skeletons
The construction of the bicyclo[3.1.0]hexane skeleton has been approached through various strategies, which can be broadly categorized. A common approach involves forming the three-membered cyclopropane (B1198618) ring onto a pre-existing five-membered ring through methods like intramolecular cyclization and cyclopropanation. nih.gov A more convergent approach, which has seen recent development, involves forming the five-membered ring via a [3+2] annulation process. nih.govrsc.org
Intramolecular Radical Cyclopropanation Approaches
Radical-based strategies offer a powerful means to construct complex cyclic systems. A notable method for forming the bicyclo[3.1.0]hexane skeleton is the intramolecular radical cyclopropanation of unactivated alkenes. nih.govd-nb.info This transformation can be achieved using the α-methylene group of aldehydes as the C1 source for the cyclopropane ring. d-nb.inforesearchgate.net
A cooperative catalyst system, typically involving Cu(I) and a secondary amine, facilitates this single-step construction with high efficiency. nih.govd-nb.info The reaction demonstrates a broad substrate scope, accommodating terminal and internal alkenes, as well as those with diverse substituents. d-nb.info Mechanistic studies indicate that this formal [2+1] cycloaddition proceeds through a stepwise radical process. d-nb.infonih.gov This approach is particularly significant as it avoids the need for pre-functionalized starting materials, enhancing atom economy and operational safety. d-nb.info
[3+2] Annulation Reactions, including Cyclopropene and Aminocyclopropane Derivatives
Convergent synthesis through [3+2] annulation represents a modern and efficient strategy for building the five-membered ring of the bicyclo[3.1.0]hexane system. nih.gov In this approach, a three-carbon component is reacted with a two-carbon component. A key development in this area is the photoredox-mediated [3+2] annulation between cyclopropenes (the two-carbon unit) and aminocyclopropanes (the three-carbon unit). nih.govrsc.org
This method, which can be initiated by either an organic or an iridium-based photoredox catalyst under mild conditions (e.g., blue LED irradiation), provides access to substituted bicyclo[3.1.0]hexanes with three contiguous stereocenters. nih.govrsc.org The reaction proceeds via a radical-mediated ring-opening of the aminocyclopropane. nih.gov The scope of this reaction is broad, tolerating various electronically and sterically diverse substituents on the aromatic ring of the cyclopropylaniline. nih.gov However, the stability of the intermediate cyclopropyl (B3062369) radical can be a limitation, with less substituted cyclopropenes sometimes giving lower yields. nih.gov
| Catalyst System | Cyclopropene Partner | Aminocyclopropane Partner | Yield (%) | Reference |
| Ir-photocatalyst | Diethyl cycloprop-1-ene-1,2-dicarboxylate | N-(4-methoxyphenyl)cyclopropan-1-amine | 95 | nih.gov |
| Organic Dye (4CzIPN) | Diethyl cycloprop-1-ene-1,2-dicarboxylate | N-(p-tolyl)cyclopropan-1-amine | 91 | nih.gov |
| Ir-photocatalyst | 1,2-bis(trimethylsilyl)cycloprop-1-ene | N-(p-tolyl)cyclopropan-1-amine | 52 | nih.gov |
| Ir-photocatalyst | 3,3-difluoro-1-phenylcycloprop-1-ene | N-cyclopropyl-2,6-dimethylaniline | 70 | nih.gov |
Metal-Catalyzed Cycloaddition and Cyclopropanation Strategies
Transition metal catalysis provides a diverse toolkit for constructing bicyclo[3.1.0]hexane skeletons through various cycloaddition and cyclopropanation pathways.
Rhodium-Catalyzed Reactions: A novel and atom-economic route involves a rhodium N-heterocyclic carbene (NHC) complex. acs.orgnih.gov This catalyst facilitates a diastereoselective tandem intramolecular hetero-[5+2] cycloaddition followed by a Claisen rearrangement of vinylic oxirane-alkyne substrates. acs.orgnih.gov This method provides a strategically novel and regiospecific pathway to the bicyclic products. nih.gov
Gold and Platinum-Catalyzed Reactions: Gold and platinum catalysts are effective in the cycloisomerization of enynes. rsc.org For instance, the cycloisomerization of 1,6-enynes can be used to synthesize the bicyclo[3.1.0]hexane core. rsc.org Similarly, aluminum halides have been shown to mediate the cycloisomerization of 7-en-2-ynones, which proceeds through the activation of the carbonyl group to form halogenated bicyclo[3.1.0]hexanes. rsc.org
Copper-Mediated Reactions: Copper-mediated cyclopropanation is a well-established method. For example, the reaction of 1,3-dialkyl-1,3-dihydroimidazol-2-ones with diazomethane (B1218177) or methyl diazoacetate using a copper catalyst yields 2,4-diazabicyclo[3.1.0]hexan-3-ones, demonstrating the utility of this approach for heteroatom-containing analogues. researchgate.net
Highly Stereoselective Synthetic Pathways for 2,4-Dithiabicyclo[3.1.0]hexane Analogues
Achieving stereocontrol is a critical aspect of synthesizing complex molecules. For bicyclo[3.1.0]hexane systems and their analogues, several highly stereoselective methods have been developed.
An efficient stereospecific approach to aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles has been developed from a common diol intermediate derived from cinnamyl alcohols. nih.gov This strategy relies on an intramolecular cyclopropanation reaction of diazoacetates to form the bicyclic core. nih.gov Specifically for sulfur-containing analogues, the synthesis of conformationally locked carbocyclic nucleosides built on a thiabicyclo[3.1.0]hexane system has been reported. A key step in this synthesis is the conversion of an epoxide to a thiirane (B1199164) (episulfide), which typically proceeds with inversion of configuration, using reagents like potassium thiocyanate. organic-chemistry.org This transformation into the episulfide is often highly diastereoselective.
Furthermore, the carbanions of this compound derivatives have been shown to undergo highly stereoselective reactions, indicating that the rigid bicyclic framework can effectively control the stereochemical outcome of subsequent functionalization. acs.org
For carbocyclic analogues, asymmetric intramolecular radical cyclopropanation provides an effective route to enantioenriched bicyclo[3.1.0]hexanes. nih.govnih.gov Using a Cu(I)/chiral secondary amine cooperative catalyst, it is possible to construct bicyclic skeletons containing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. nih.govd-nb.info
Development of Novel Synthetic Routes for Dithiabicyclo[3.1.0]hexane and Related Bridged Sulfur Heterocycles
The development of novel synthetic routes to bridged sulfur heterocycles often focuses on the efficient and stereoselective formation of the thiirane (episulfide) ring. While direct synthesis of the this compound system is less commonly reported, methods for creating the core thiabicyclo[3.1.0]hexane structure are applicable.
A primary method for thiirane synthesis involves the chalcogen exchange of a corresponding oxirane (epoxide) using sulfurating reagents like thiourea (B124793) or potassium thiocyanate. nih.gov This reliance on epoxide precursors means the stereochemistry of the thiirane is often dictated by that of the starting epoxide. nih.gov
More novel approaches seek to bypass the epoxide intermediate. A recently developed, highly stereoselective synthesis of cis-thiiranes utilizes a stereospecific 4π-electrocyclization of trans-thiocarbonyl ylides. nih.govthieme.de These ylides are generated in situ from readily available E,E-aldazine N-oxides upon treatment with Lawesson's reagent. nih.gov This method provides access to cis-1,2-diarylthiiranes as single diastereomers in high yields under mild conditions and represents a significant advance in stereodefined thiirane synthesis. nih.govthieme.de Mechanistic studies, including trapping experiments, have confirmed the intermediacy of the trans-thiocarbonyl ylide and the intramolecular nature of the thiirane formation. thieme.de Such methodologies could potentially be adapted for the construction of the bridged thiirane moiety in dithiabicyclo[3.1.0]hexane systems.
Regioselectivity and Diastereoselectivity Control in Bicyclo[3.1.0]hexane Derivative Synthesis
Controlling regioselectivity and diastereoselectivity is paramount in the synthesis of substituted bicyclo[3.1.0]hexane derivatives.
In [3+2] annulation reactions , high diastereoselectivity has been achieved when using difluorocyclopropenes in combination with a bulky cyclopropylaniline. nih.gov This combination allows for the synthesis of fluorinated bicyclo[3.1.0]hexanes with excellent stereocontrol. nih.gov Similarly, 1,3-dipolar cycloaddition reactions of cyclopropenes with stable azomethine ylides can proceed with high diastereofacial selectivity, affording spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org
Metal-catalyzed reactions also offer excellent stereocontrol. The rhodium-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement provides access to bicyclo[3.1.0]hexane products with high diastereoselectivity and regiospecificity. acs.orgnih.gov
In other cyclization strategies, an Et3Al-mediated intramolecular epoxide opening and cyclopropanation reaction was shown to produce highly functionalized bicyclo[3.1.0]hexane systems with perfect endo selectivity for hydrogen or fluorine substituents. nih.gov Furthermore, the synthesis of certain amino-fluoro-bicyclo[3.1.0]hexane derivatives via a Strecker synthesis reaction has been reported to yield the desired aminonitrile intermediate with high diastereoselectivity. google.com These examples highlight the diverse strategies available to chemists for controlling the precise three-dimensional arrangement of substituents on the bicyclo[3.1.0]hexane core.
Reactivity and Mechanistic Investigations of 2,4 Dithiabicyclo 3.1.0 Hexane Systems
Carbanion Chemistry of 2,4-Dithiabicyclo[3.1.0]hexane Derivatives
The chemistry of carbanions derived from this compound systems is characterized by remarkable stereoselectivity. The generation of a negative charge at the C3 position via deprotonation with a strong base, such as an organolithium reagent, creates a key intermediate whose facial selectivity in reactions with electrophiles has been systematically studied.
The lithium carbanions generated from this compound derivatives exhibit a strong preference for reacting with a wide range of electrophiles on the face opposite to the cyclopropane (B1198618) ring. This results in the exclusive formation of products with the new substituent in the trans position. The stereoselectivity of this addition has been reported to be approximately 50:1, indicating a significant energetic preference for one reaction pathway. researchgate.netresearchgate.net This high degree of stereocontrol has been demonstrated with various electrophiles, including deuterium (B1214612) chloride (DCl), carbon dioxide (CO₂), benzaldehyde, and alkyl halides, all of which yield the corresponding trans-substituted product. researchgate.netresearchgate.net
| Derivative | Electrophile (E) | Product | Stereochemistry of E | Observed Selectivity | Reference |
|---|---|---|---|---|---|
| 1,5-Dimethyl-2,4-dithiabicyclo[3.1.0]hexane | Deuterium Chloride (DCl) | 3-Deuterio-1,5-dimethyl-2,4-dithiabicyclo[3.1.0]hexane | trans | Exclusive (ca. 50:1) | researchgate.netresearchgate.net |
| 1,5-Dimethyl-2,4-dithiabicyclo[3.1.0]hexane | Carbon Dioxide (CO₂) | 1,5-Dimethyl-2,4-dithiabicyclo[3.1.0]hexane-3-carboxylic acid | trans | Exclusive (ca. 50:1) | researchgate.netresearchgate.net |
| 1,5-Dimethyl-2,4-dithiabicyclo[3.1.0]hexane | Benzaldehyde (PhCHO) | 3-(Hydroxy(phenyl)methyl)-1,5-dimethyl-2,4-dithiabicyclo[3.1.0]hexane | trans | Exclusive (ca. 50:1) | researchgate.netresearchgate.net |
| 1,5-Dimethyl-2,4-dithiabicyclo[3.1.0]hexane | Methyl Iodide (CH₃I) | 1,3,5-Trimethyl-2,4-dithiabicyclo[3.1.0]hexane | trans | Exclusive (ca. 50:1) | researchgate.netresearchgate.net |
The pronounced trans-selectivity observed in the reactions of the C3 carbanion is rationalized by stereoelectronic effects. Ab initio molecular orbital studies performed on the parent this compound and its corresponding carbanion reveal the underlying reasons for this preference. researchgate.netresearchgate.net The stability of the carbanion is influenced by the alignment of the orbital containing the lone pair of electrons with the adjacent sulfur atoms' orbitals. The calculations indicate that the carbanion in which the lone pair occupies the trans position (anti to the cyclopropane ring) is thermodynamically more stable. This conformation allows for optimal overlap and delocalization of the negative charge, a stabilizing effect that is less pronounced in the cis carbanion. Consequently, electrophilic attack occurs preferentially on this more stable, lower-energy intermediate, leading to the observed high stereoselectivity. researchgate.netresearchgate.net
Note: Extensive literature searches did not yield specific experimental studies on Ring-Opening Reactions and Molecular Rearrangements (5.2), Radical-Mediated Transformations (5.3), or Catalyst-Directed Divergent Reactivity (5.4) for the this compound system. The available literature primarily focuses on the carbanion chemistry detailed above or discusses these transformations for related but structurally distinct bicyclic systems.
Advanced Topics and Future Directions in 2,4 Dithiabicyclo 3.1.0 Hexane Research
Strain Release Chemistry and Dynamic Conformational Processes in Bridged Dithia Systems
The bicyclo[3.1.0]hexane framework, including its dithia-analogs, is characterized by significant ring strain due to the fusion of a five-membered ring and a cyclopropane (B1198618) ring. This inherent strain is a powerful driving force for a variety of chemical transformations. The release of this strain can be harnessed to facilitate reactions that would otherwise require harsh conditions. For instance, the thermal, disrotatory electrocyclic ring opening of bicyclo[3.1.0]hexanes is a known process driven by the release of ring strain. d-nb.info This principle has been exploited in the design of storable surrogates for HCl, where a Lewis acid-assisted chloride abstraction from a trichlorinated bicyclo[3.1.0]hexane core initiates an electrocyclic ring opening, driven by strain release, to generate a Wheland complex. d-nb.info
Computational studies on the parent bicyclo[3.1.0]hexane have revealed that the boat-like conformation is the most stable configuration. This preference is a key factor in understanding the dynamic conformational processes of these systems. In the context of 2,4-dithiabicyclo[3.1.0]hexane, the introduction of sulfur atoms into the five-membered ring influences the geometry and electronic properties of the molecule.
An ab initio molecular orbital study on the parent this compound and its corresponding carbanion has provided insights into its conformational preferences and the origins of stereoselectivity in its reactions. researchgate.net The study revealed that the high stereoselectivity observed in the reactions of its carbanions is primarily under thermodynamic control and can be explained by stereoelectronic effects within the carbanion. researchgate.net The lithiation of 7,9-dithiatricyclo[4.3.1.0¹⁶]deca-2,4-diene, a related bridged dithia system, showed that kinetic stereoselectivity and isotope effects also play a role, but the trans stereoselectivity is the dominant outcome. researchgate.net These findings underscore the importance of understanding the interplay between ring strain and conformational dynamics in predicting and controlling the reactivity of these bridged dithia systems.
Exploration of Substrate Scope and Functional Group Compatibility in Synthetic Methodologies
The development of synthetic methodologies for bicyclo[3.1.0]hexane derivatives has seen significant progress, with a focus on expanding the substrate scope and ensuring compatibility with a wide range of functional groups. One notable approach is the intramolecular radical cyclopropanation of unactivated alkenes, which allows for the single-step construction of bicyclo[3.1.0]hexane skeletons with excellent efficiency. d-nb.info This method has demonstrated a broad substrate scope, accommodating various terminal and internal alkenes, as well as geminal alkenes with diverse (hetero)aromatic, alkenyl, and alkyl substituents. d-nb.info
In the specific context of this compound derivatives, research has demonstrated the successful synthesis and reaction of these compounds with various electrophiles. For example, the lithium derivative of 1,5-dimethyl-2,4-dithiabicyclo[3.1.0]hexane has been shown to react with a range of electrophiles, including deuterium (B1214612) chloride, carbon dioxide, benzaldehyde, and alkyl halides. researchgate.net These reactions proceed with high stereoselectivity, exclusively forming products where the electrophile is in the trans position relative to the cyclopropane ring. researchgate.net
The compatibility of various functional groups is a critical aspect of synthetic utility. Methodologies for constructing the bicyclo[3.1.0]hexane framework have shown tolerance for functional groups such as esters, nitriles, and acetals. nih.gov For instance, in the (3+2) annulation of cyclopropenes with aminocyclopropanes, both dicyano- and difluoro-cyclopropenes, as well as those bearing ester and acetal (B89532) groups, have been successfully employed. nih.gov Furthermore, the reaction tolerates a range of substituents on the aromatic ring of the cyclopropylaniline partner, including both electron-donating and electron-withdrawing groups. nih.gov This tolerance for diverse functional groups highlights the potential for creating a wide array of substituted this compound derivatives for various applications.
Table 1: Substrate Scope in the Synthesis of Bicyclo[3.1.0]hexane Derivatives via (3+2) Annulation nih.gov
| Cyclopropene Substituent | Aminocyclopropane Substituent | Product Yield |
| Diester | Phenyl | High |
| Dicyano | Phenyl | High |
| Difluoro | Phenyl | High |
| Acetal | Phenyl | Moderate |
| Phenyl | Methoxy-phenyl | Moderate |
| Phenyl | Chloro-phenyl | High |
Development of Chiral Scaffolds and Asymmetric Catalysis Utilizing the this compound Motif
Chiral bicyclo[3.1.0]hexane frameworks are significant structural motifs found in numerous natural and unnatural compounds with important biological activities. d-nb.info Their rigid, three-dimensional structure makes them highly valuable as chiral building blocks in organic synthesis. The development of enantioselective methods to access these scaffolds is therefore of great interest.
One successful approach to the asymmetric synthesis of bicyclo[3.1.0]hexanes is through the intramolecular radical cyclopropanation of unactivated alkenes using a cooperative catalyst system. d-nb.info This method has been successfully adapted for an asymmetric transformation, providing an efficient route to enantioenriched bicyclo[3.1.0]hexanes bearing two vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.info
Furthermore, lipase-catalyzed asymmetric acetylation has been employed for the kinetic resolution of racemic bicyclo[3.1.0]hexane precursors. This strategy has been successfully applied to the enantioselective synthesis of carbocyclic nucleosides containing the bicyclo[3.1.0]hexane scaffold. nih.gov The enzymatic resolution of a key alcohol intermediate provided access to enantiomerically pure diacetate and monoacetate, which could then be converted to the desired conformationally locked nucleoside analogues. nih.gov
While the direct application of the this compound motif in asymmetric catalysis is an emerging area, the established success of the broader bicyclo[3.1.0]hexane scaffold suggests significant potential. The unique stereoelectronic properties conferred by the sulfur atoms in the this compound core could lead to the development of novel chiral ligands and catalysts with unique reactivity and selectivity. Future research in this area could focus on the design and synthesis of chiral this compound-based ligands for a variety of asymmetric transformations.
Table 2: Enantioselective Synthesis of Bicyclo[3.1.0]hexane Derivatives
| Method | Catalyst/Enzyme | Key Transformation | Enantioselectivity (ee) | Reference |
| Asymmetric Radical Cyclopropanation | Cu(I)/Secondary Amine Cooperative Catalyst | Intramolecular Cyclopropanation | Good to Excellent | d-nb.info |
| Enzymatic Resolution | Lipase | Asymmetric Acetylation | High | nih.gov |
Role of Bicyclo[3.1.0]hexane Frameworks as Structural Motifs and Building Blocks in Complex Molecule Synthesis
The bicyclo[3.1.0]hexane framework is a prevalent structural motif in a diverse array of natural products and biologically active compounds. nih.gov Its rigid, three-dimensional structure allows it to serve as a conformationally constrained bioisostere for other chemical groups, such as aromatic rings. This has made it an attractive target for synthetic chemists and a valuable building block in the design of novel therapeutic agents.
The bicyclic scaffold is found in marine natural products such as crispatene, cycloeudesmol, and laurinterol, all of which exhibit potent biological activities. nih.gov In the realm of medicinal chemistry, derivatives of bicyclo[3.1.0]hexane have shown promise in a variety of therapeutic areas. For example, a glutamate (B1630785) derivative incorporating this scaffold has been investigated for the treatment of psychiatric disorders, and a derivative of arglabin (B1666082) has been explored as a potential anticancer agent. nih.gov Furthermore, the bicyclo[3.1.0]hexane scaffold has been used to conformationally restrict the side chains of histamine (B1213489) and GABA analogues, leading to selective ligands for the H₃ receptor and potent inhibitors of the GABA transporter BGT-1, respectively. mdpi.comnih.gov
The synthetic utility of the bicyclo[3.1.0]hexane framework extends to its use as a versatile intermediate in the synthesis of more complex molecules. The inherent ring strain of the system can be exploited to drive rearrangements and functionalization reactions, providing access to a variety of molecular architectures. For instance, a general synthetic strategy has been developed for the preparation of functionalized bicyclo[3.1.0]hexanes that can be used in the synthesis of carbocyclic nucleosides. acs.org This approach utilizes a carbene-mediated intramolecular cyclopropanation to construct the bicyclic core. acs.org The development of convergent synthetic routes, such as the (3+2) annulation of cyclopropenes with aminocyclopropanes, has further enhanced the accessibility of this important scaffold. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
